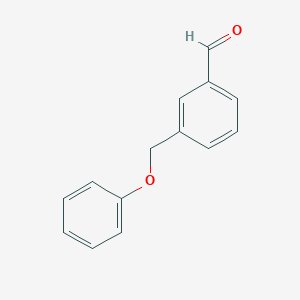

3-(Phenoxymethyl)benzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves photochemical and acid-catalyzed rearrangements. For instance, 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one, a compound synthesized from benzaldehyde, undergoes irradiation and acid-catalyzed rearrangements to produce various products, highlighting the complex synthetic routes involved in related benzaldehyde derivatives (Schultz & Antoulinakis, 1996). Asymmetric synthesis routes have also been explored, showing the potential for producing enantiomerically pure compounds from related aldehydes (Len et al., 2003).

Molecular Structure Analysis

The molecular structure of 3-(Phenoxymethyl)benzaldehyde and related compounds has been elucidated through various analytical techniques, including X-ray crystallography. For example, a novel azo-aldehyde and its Ni(II) chelate were characterized, showing the importance of structural analysis in understanding the coordination behavior and molecular geometry of such compounds (Eren et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving 3-(Phenoxymethyl)benzaldehyde derivatives are diverse, including photocyclization, Diels-Alder reactions, and oxidation processes. For example, photocyclization of phenolic benzaldehydes has been used for the stereoselective synthesis of lignans, demonstrating the utility of such reactions in synthetic organic chemistry (Coll et al., 1992).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, including 3-(Phenoxymethyl)benzaldehyde, are crucial for their application in various chemical contexts. Studies often focus on their spectroscopic properties to understand their behavior in different environments and their reactivity. For instance, the benzaldehyde/boron trifluoride adduct's structure was determined by X-ray crystallography, showcasing the importance of studying the adducts and complexes formed by benzaldehyde derivatives (Reetz et al., 1986).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 3-(Phenoxymethyl)benzaldehyde derivatives, are influenced by their molecular structure and the presence of functional groups. Research on benzaldehyde oxidation underlines the complexity of its reaction pathways, which is critical for designing synthetic routes and understanding the degradation processes of such compounds (Namysl et al., 2020).

Wissenschaftliche Forschungsanwendungen

Bio-Oil Formulations : A study demonstrated that the oxidation of benzaldehyde in a jet-stirred reactor produces CO, CO2, and phenol, indicating its potential use in bio-oil surrogate formulations. This process involves rapid formation of phenyl radicals (Namysl et al., 2020).

Synthesis of Complex Phenols : Research highlights a Pd-catalyzed method for preparing complex phenols using benzaldehyde oxime as a hydroxide surrogate. This method enables the late-stage hydroxylation of functionally-dense drug-like aryl halides, which is significant in pharmaceutical synthesis (Fier & Maloney, 2017).

Pharmaceutical Applications : Benzaldehyde derivatives with functional propargyl groups have been shown to possess high α-glucosidase inhibitor activity. The position of the propargyl group and the presence of free phenolic groups significantly influence the inhibition activity, making these compounds relevant in the development of diabetes treatments (Güngör et al., 2020).

Genotoxicity Studies : Benzaldehyde has been studied for its genotoxic and mutagenic effects on Drosophila melanogaster. Higher concentrations of benzaldehyde led to increased mutated phenotypes and decreased viability, providing insights into the toxicological profile of benzaldehyde derivatives (Deepa Pv et al., 2012).

Food Science : The reaction of L-tryptophan with phenolic aldehydes forms phenolic tetrahydro-beta-carboline alkaloids. These compounds exhibit good antioxidant properties, suggesting potential applications in foods, food processing, and cooking (Herraiz et al., 2003).

Cancer Cell Detection : Biocompatible chemosensors based on 4-Methyl-2,6-diformylphenol can effectively discriminate between normal and cancer cells by detecting pH changes. This makes them useful for identifying different cellular environments, which is crucial in cancer research (Dhawa et al., 2020).

Catalysis : NiFe2O4 nanoparticles have been used to convert benzyl alcohol to benzaldehyde with high selectivity under mild conditions, showcasing their potential as a reusable catalyst in industrial applications (Iraqui et al., 2020).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(phenoxymethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUJGQAFTCDBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612033 | |

| Record name | 3-(Phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenoxymethyl)benzaldehyde | |

CAS RN |

104508-27-2 | |

| Record name | 3-(Phenoxymethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

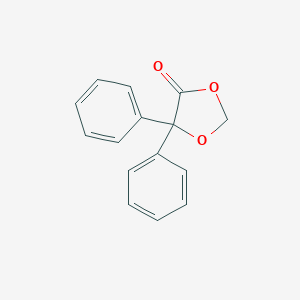

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

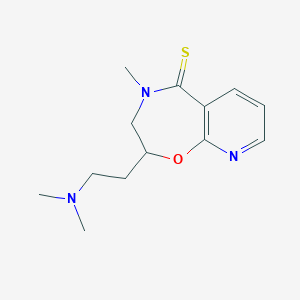

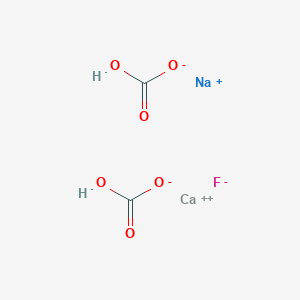

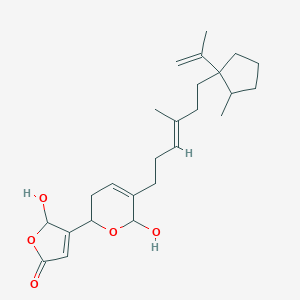

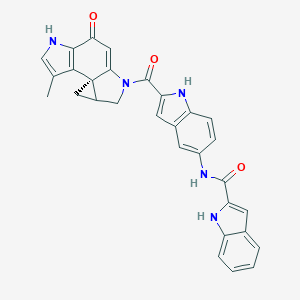

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,3-Benzothiazol-2-ylsulfanylmethylsulfanyl(methylsulfanyl)methylidene]cyanamide](/img/structure/B10884.png)